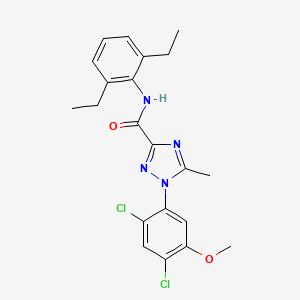
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22Cl2N4O2 and its molecular weight is 433.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, showcasing their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, indicating moderate to good antimicrobial activities against test microorganisms. This research highlights the chemical versatility of triazole compounds and their relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Anti-inflammatory Agents
The synthesis of triazole derivatives also extends to potential antitumor and anti-inflammatory applications. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This suggests that triazole compounds could be pivotal in developing new pharmacological agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular and Electronic Analysis
Triazole derivatives are also studied for their molecular, electronic, and spectroscopic properties. Beytur and Avinca (2021) examined the electronic properties, nonlinear optical properties, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The study provided insights into the potential applications of these compounds in fields requiring detailed molecular and electronic analyses, such as material science (Beytur & Avinca, 2021).
Corrosion Inhibition
The application of triazole derivatives in corrosion inhibition demonstrates their versatility. Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study highlighted the high efficiency of triazole derivatives in protecting metal surfaces, indicating their importance in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2,6-diethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-5-13-8-7-9-14(6-2)19(13)25-21(28)20-24-12(3)27(26-20)17-11-18(29-4)16(23)10-15(17)22/h7-11H,5-6H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUYRODPYLCOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

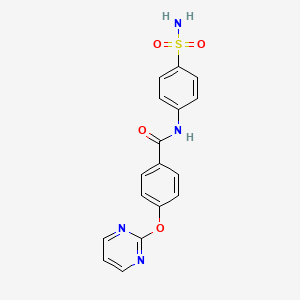
![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)
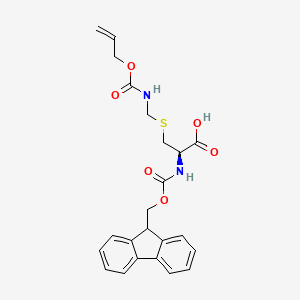
![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
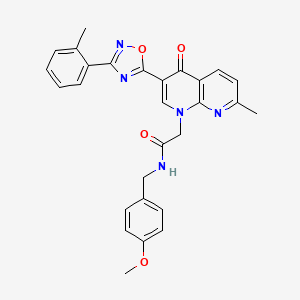
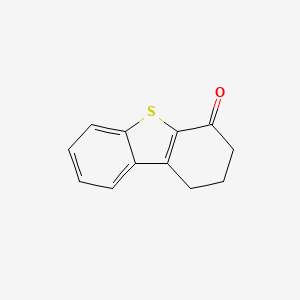
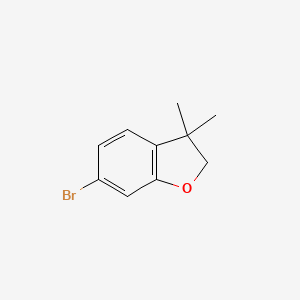
![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)
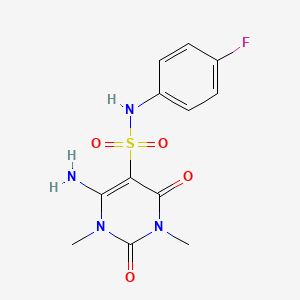
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)
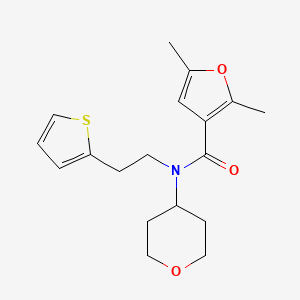
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2729759.png)
![4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2729760.png)